2-Fluoro-6-nitro-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

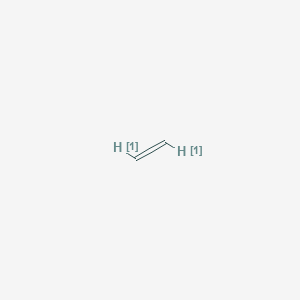

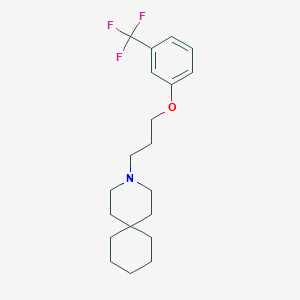

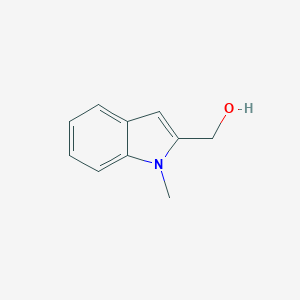

2-Fluoro-6-nitro-1,3-benzothiazole is an organic compound with the molecular formula C7H3FN2O2S . It is a derivative of benzothiazole, a heterocyclic compound that consists of a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of 2-Fluoro-6-nitro-1,3-benzothiazole and its derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-nitro-1,3-benzothiazole consists of a benzene ring fused to a thiazole ring, with a fluorine atom and a nitro group attached at the 2nd and 6th positions respectively .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Fluoro-6-nitro-1,3-benzothiazole, have been found to display a wide range of biological activities by interacting with various biological targets . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Physical And Chemical Properties Analysis

The average mass of 2-Fluoro-6-nitro-1,3-benzothiazole is 198.174 Da and its monoisotopic mass is 197.989929 Da .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Evaluation

Research has highlighted the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which include substituents like fluoro on the phenyl ring, showing cytostatic activities against various malignant human cell lines. These compounds demonstrate promising antitumor potential, suggesting the significance of fluoro-substituted benzothiazoles in cancer research (Racané et al., 2006).

Imaging Agents for Alzheimer's Disease

Fluoro-substituted benzothiazoles, particularly those labeled with ^18F, have been evaluated as positron emission tomography (PET) imaging agents for detecting amyloid plaques in Alzheimer's disease. These compounds exhibit high binding affinities for amyloid beta plaques and show potential as diagnostic tools for early diagnosis and monitoring of Alzheimer's disease progression (Serdons et al., 2009).

Mecanismo De Acción

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Direcciones Futuras

Benzothiazole and its derivatives, including 2-Fluoro-6-nitro-1,3-benzothiazole, continue to be a topic of interest in synthetic and medicinal chemistry due to their wide range of biological activities and high degree of structural diversity . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

2-fluoro-6-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWVINOOVIDLFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506266 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-nitro-1,3-benzothiazole | |

CAS RN |

1131-75-5 |

Source

|

| Record name | 2-Fluoro-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)